Superior Inhibition of RAF Dimers Compared to Monomer-Selective Inhibitors Vemurafenib and Dabrafenib
BGB659 inhibits ERK signaling driven by p61 BRAF V600E homodimers at similar doses to BRAF V600E monomers, demonstrating a lack of negative cooperativity. In contrast, the monomer-selective inhibitors vemurafenib and dabrafenib exhibit a significant shift in potency against dimers, with IC50 values for dimer inhibition being approximately 10- to 100-fold higher than for monomer inhibition [1]. This functional difference is not captured by simple IC50 values on isolated kinase domains and is the mechanistic basis for BGB659's broader activity profile [2].
| Evidence Dimension | Inhibition of ERK phosphorylation (IC50 shift: dimer vs. monomer) |
|---|---|
| Target Compound Data | IC50 for p61 BRAF V600E dimers ≈ IC50 for BRAF V600E monomers (no significant shift) |
| Comparator Or Baseline | Vemurafenib and dabrafenib: IC50 shift of >10-100x for dimers vs. monomers |
| Quantified Difference | BGB659 maintains potency; comparators show >10-100x loss of potency |
| Conditions | Cellular assays: SK-MEL-239 C4 cells expressing p61 BRAF V600E dimers; Western blot analysis of pERK |
Why This Matters
This property directly addresses a key failure mode of first-generation inhibitors, making BGB659 the appropriate choice for studies on BRAF V600E acquired resistance or non-V600E BRAF mutant cancers.
- [1] Yao Z, et al. BRAF Mutants Evade ERK-Dependent Feedback by Different Mechanisms that Determine Their Sensitivity to Pharmacologic Inhibition. Cancer Cell. 2015;28(3):370-383. View Source
- [2] Karoulia Z, et al. An Integrated Model of RAF Inhibitor Action Predicts Inhibitor Activity against BRAF(V600E) and Dimer-Induced Resistance. Cancer Discov. 2016;6(11):1261-1276. View Source
